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Compound Name: Alinidine

Cat. No.: B1665700

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alinidine (formerly ST-567) is a centrally-acting antihypertensive agent and a negative
chronotrope, meaning it reduces heart rate.[1] Developed in the 1970s and 1980s, it was
investigated for its potential in treating angina and cardiac arrhythmias.[1][2] Alinidine is
structurally an N-allyl derivative of clonidine.[3][4] Its primary mechanism of action involves the
inhibition of the hyperpolarization-activated "funny"” current (If) in the sinoatrial (SA) node, which
is the heart's natural pacemaker. This targeted action on the SA node allows for a reduction in
heart rate without significantly affecting other cardiovascular parameters like myocardial
contractility, a feature that distinguished it from other bradycardic agents of its time like beta-
blockers and calcium channel blockers.

However, the development of alinidine was ultimately halted. This was due to a lack of
sufficient specificity for the If current, as it also exhibited blocking effects on calcium and
potassium channels, and it failed to improve outcomes in patients with acute myocardial
infarction. Despite its discontinuation for clinical use, Alinidine remains a valuable
pharmacological tool for studying the If current and the mechanisms of cardiac pacemaking.

Chemical and Physical Properties

Alinidine is an organic compound with the following properties:
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Property Value Reference

N-(2,6-dichlorophenyl)-N-
IUPAC Name (prop-2-en-1-yl)-4,5-dihydro-

1H-imidazol-2-amine

ST-567, N-allyl-clonidine, 2-(N-
Allyl-N-(2,6-

Synenyms dichlorophenyl)amino)-2-
imidazoline

CAS Number 33178-86-8

Molecular Formula C12H13CI2Ns

Molar Mass 270.16 g-mol-t

Melting Point 130-131 °C

Boiling Point 360.2+52.0 °C (Predicted)

pKa 10.42 (at 25°C)

Mechanism of Action

Alinidine's primary bradycardic effect stems from its inhibition of the pacemaker current, If, in
the sinoatrial node. This current is crucial for the diastolic depolarization phase of the action
potential in pacemaker cells, thus controlling the heart rate.

Inhibition of the If "Funny" Current

The If current is a mixed sodium-potassium inward current that is activated upon
hyperpolarization of the cell membrane. By blocking this current, Alinidine decreases the rate
of diastolic depolarization in SA node cells. This leads to a longer time to reach the threshold
for the next action potential, resulting in a reduced heart rate. The block of the If current by
Alinidine is voltage-dependent and is most effective within the potential range where diastolic
depolarization occurs.

Lack of Specificity
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A significant limitation of Alinidine is its lack of specificity for the If current. It has been shown
to also block calcium and potassium channels. This off-target activity contributes to side effects

and a complex electrophysiological profile, including an elongation of the repolarization phase
after an action potential.
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Caption: Mechanism of action of Alinidine in a sinoatrial node cell.

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution,
metabolism, and excretion of Alinidine.
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Parameter Route Value Species Reference
Bioavailability Oral ~92% Human
Half-life
o v 0.6+0.15h Human
(Distribution)
Half-life
o v 3.9+0.28h Human
(Elimination)
Total Clearance \% 40.3+8.9L/h Human
Renal Clearance IV 33.6+12.3L/h Human

Pharmacodynamics and Electrophysiological
Effects

Alinidine's primary pharmacodynamic effect is a dose-dependent reduction in heart rate. Its
electrophysiological profile has been investigated in both preclinical and clinical settings.

Preclinical Electrophysiological Effects in Conscious

Daogs
Parameter Dose (mglkg, 1V) Effect Reference
Sinus Rate 0.5-4.0 < 43% decrease
Ventricular Rate 05-40 < 44% decrease
Atrial Rate 0.5-4.0 < 31% increase

Corrected Sinus
Recovery Time 20-4.0 < 71% increase
(CSRT)

Atrial Effective
Refractory Period 0.5-4.0 < 33% increase
(AERP)

Wenckebach Point
(WP)

05-4.0 < 33% decrease
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linical E| hvsiological Effects i

Parameter Dose Effect Reference
Sustained bradycardic
Heart Rate (1V) 40 mg
effect
Maximal decrease of
Heart Rate (Oral) 40 mg
142 +8.1%
Sinus Node Recovery
] 40 mg IV Increased
Time
Corrected Sinus Node Increased (with
) 40 mg IV )
Recovery Time autonomic blockade)
Refractory Periods
(Atrium, AV Node, 40 mg IV Unaffected
Ventricle)
Intraatrial, AV, and
Intraventricular 40 mg IV Unaltered
Conduction
ECG Intervals (P- Not significantly
40 mg
wave, PR, QRS, QTc) altered
Systolic Blood Slight decrease (3-
40 mg
Pressure 8%)
Diastolic Blood
40 mg Unchanged

Pressure

Antianginal and Antiarrhythmic Effects

In patients with stable angina, Alinidine (40 mg, three times a day) was shown to reduce the

number of anginal attacks and nitroglycerine consumption. This anti-ischemic effect is primarily

attributed to the reduction in heart rate, which decreases myocardial oxygen demand.

Alinidine also demonstrated antiarrhythmic properties in animal models, preventing

adrenaline-induced arrhythmias and reducing ouabain-induced ventricular tachycardia.
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Experimental Protocols
Measurement of If Current using Voltage Clamp

Objective: To measure the effect of Alinidine on the hyperpolarization-activated current (If) in
isolated sinoatrial node myocytes.

Methodology:

e Cell Isolation: Sinoatrial node cells are enzymatically isolated from a suitable animal model
(e.g., rabbit).

o Electrophysiological Recording: Whole-cell patch-clamp recordings are performed.
e Solutions:

o External Solution (Tyrode's solution): Contains (in mM): NaCl 140, KCI 5.4, CaClz 1.8,
MgClz 1, HEPES 10, Glucose 5.5; pH adjusted to 7.4 with NaOH.

o Internal (Pipette) Solution: Contains (in mM): K-aspartate 130, MgClz 2, EGTA 10, HEPES
10, ATP-Mg 2; pH adjusted to 7.2 with KOH.

» Voltage Protocol:
o Cells are held at a holding potential of -40 mV to inactivate sodium and calcium channels.

o Hyperpolarizing voltage steps are applied in 10 mV increments, from -50 mV to -120 mV,
for a duration of 2-3 seconds to activate the If current.

o Adepolarizing step to +10 mV is then applied to measure the tail current.
o Data Acquisition and Analysis:
o The current traces are recorded and filtered.
o The amplitude of the If current is measured at the end of the hyperpolarizing pulse.

o The protocol is repeated after perfusion of the cell with varying concentrations of Alinidine
(e.g., 10 uM, 80 uM) to determine the dose-dependent inhibitory effect.
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o Current-voltage (I-V) relationships are plotted to analyze the voltage-dependence of the
block.
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Caption: Workflow for measuring If current with voltage clamp.

Preclinical Evaluation in Animal Models

Objective: To assess the in vivo effects of Alinidine on heart rate and cardiac
electrophysiology.

Methodology:

« Animal Model Selection: Conscious dogs are often used as they have a cardiac physiology
that is relatively similar to humans. Anesthetized rats are used for ischemia models.

¢ Instrumentation: Animals are instrumented for the measurement of ECG, blood pressure,
and for drug administration (intravenous line).

o Experimental Protocol (Conscious Dog Model):
o Baseline electrophysiological parameters are recorded (sinus rate, CSRT, AERP, WP).
o Alinidine is administered intravenously in escalating doses (e.g., 0.5, 1.0, 2.0 mg/kg).

o Electrophysiological parameters and blood pressure are measured at set intervals after
each dose.

o Plasma samples may be collected to correlate drug concentration with physiological
effects.

» Data Analysis: Changes in electrophysiological parameters from baseline are calculated and
tested for statistical significance.
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Caption: Workflow for preclinical evaluation of Alinidine in an animal model.

Clinical Trial Design for Antianginal Efficacy

Objective: To evaluate the efficacy and safety of Alinidine in reducing anginal attacks in
patients with stable angina.
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Methodology:
o Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

o Patient Population: Patients with angiographically confirmed coronary artery disease and
stable angina pectoris.

e Treatment Protocol:

o Patients are randomly assigned to receive either Alinidine (e.g., 40 mg three times a day)
or a matching placebo for a defined period (e.g., 10 weeks).

o After a washout period, patients are crossed over to the other treatment arm.
» Efficacy Endpoints:
o Primary: Frequency of anginal attacks (recorded in patient diaries).

o Secondary: Consumption of short-acting nitroglycerin, exercise tolerance on a treadmill,
time to onset of ST-segment depression during exercise.

o Safety Monitoring: Monitoring of adverse events, ECG parameters, and vital signs.

 Statistical Analysis: Comparison of efficacy endpoints between the Alinidine and placebo
treatment periods.
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Caption: Workflow for a randomized, crossover clinical trial of Alinidine.
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Conclusion

Alinidine is a noteworthy compound in cardiovascular pharmacology, primarily for its
pioneering role as a specific bradycardic agent targeting the If current. Its mechanism of action,
a direct inhibition of the pacemaker current in the sinoatrial node, provided a novel approach to
heart rate reduction, distinct from the broader effects of beta-blockers and calcium channel
blockers. While its clinical development was ultimately unsuccessful due to a lack of specificity
and failure to demonstrate improved clinical outcomes in broad patient populations, Alinidine
remains a significant research tool. The study of Alinidine has contributed to a deeper
understanding of cardiac electrophysiology and has paved the way for the development of
more selective If inhibitors, such as Ivabradine, which have found a place in modern
cardiovascular therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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